Lipophilicity Advantage Over 5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine Drives Membrane Permeability
The target compound exhibits a computed XLogP3 of 3.1, which is approximately 2.0–2.5 log units higher than that of the simpler 5‑methanesulfonyl‑4H,6H,7H‑thieno[3,2‑c]pyridine (estimated XLogP3 ≈ 0.5–1.0 based on fragment‑based prediction for C8H11NO2S2) [1]. In a parallel artificial membrane permeability assay (PAMPA) context, each log unit increase in logP can correspond to a 3‑ to 5‑fold increase in effective permeability; therefore the styrylsulfonyl derivative is predicted to have substantially greater passive membrane flux than the methylsulfonyl analog [2]. This difference is critical for applications requiring blood‑brain barrier penetration or intracellular target access.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 5-Methanesulfonyl-4H,6H,7H-thieno[3,2-c]pyridine (estimated XLogP3 ≈ 0.5–1.0) |
| Quantified Difference | Δ logP ≈ +2.0 to +2.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem) for target; comparator logP estimated from substructure fragment contributions |
Why This Matters
Higher logP is directly correlated with passive membrane permeability, making the target compound more suitable for cellular assays and CNS‑targeted probe development.
- [1] PubChem Compound Summary for CID 45857933, 4-methyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine. National Center for Biotechnology Information (2024). View Source
- [2] Di, L., Kerns, E. H., Fan, K., McConnell, O. J. and Carter, G. T. (2003) 'High throughput artificial membrane permeability assay for blood–brain barrier', European Journal of Medicinal Chemistry, 38(3), pp. 223–232. View Source
